molecular formula C13H19NO B8799974 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol CAS No. 60431-06-3

2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No. B8799974
CAS RN: 60431-06-3
M. Wt: 205.30 g/mol
InChI Key: UXSWPAMSJIBWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60431-06-3

Product Name

2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C13H19NO/c1-10-7-12(8-11(2)13(10)15)9-14-5-3-4-6-14/h7-8,15H,3-6,9H2,1-2H3

InChI Key

UXSWPAMSJIBWPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaB(OAc)3H (22.1 g, 0.104 mol) was added in portions for 15 min to a mixture of pyrrolidine (8.1 mL, 0.098 mol) and 3,5-dimethyl-4-hydroxybenzaldehyde (12.5 g, 0.083 mol) in CH2Cl2 (100 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon Ar. The mixture was stirred for 20 h and cooled with an ice bath. Concentrated HCl (19 mL) was added. The organic layer was separated and discarded. The aqueous one was alkalized with 10 N NaOH to pH 9 (30 mL) and extracted with chloroform (2×100 mL). The combined extracts were dried with Na2SO4, and evaporated to give the title compound (14 g, 82%) was obtained as white crystals. LCMS-data: 206.1 and 207.1 (M+H)+ (calculated for C13H19NO 205.1). 1H NMR (400 MHz)-data (DMSO-d6, J, Hz): 7.99 (br s, 1H, OH); 6.80 (s, 2H, ArH); 3.36 (s, 2H, CH2); 2.32-2.41 (m, 4H, CH2CH2CH2CH2); 2.13 (s, 6H, (CH3)2); 1.61-1.70 (m, 4H, CH2CH2CH2CH2).
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Yield
82%

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